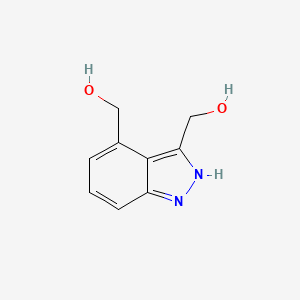
3,4-Dihydroxymethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL typically involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL has found applications in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases where indazole derivatives are known to be effective.
Mécanisme D'action
The mechanism of action of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indazole ring can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylimidazole: Another heterocyclic compound with a similar structure but different functional groups.
4-Imidazolemethanol: A compound with a similar hydroxymethyl group but a different core structure.
Indazole Derivatives: Various indazole derivatives with different substituents and functional groups.
Uniqueness
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL is unique due to its specific combination of the indazole ring and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its versatility in undergoing various chemical reactions and its potential for biological activity set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
[3-(hydroxymethyl)-2H-indazol-4-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-4-6-2-1-3-7-9(6)8(5-13)11-10-7/h1-3,12-13H,4-5H2,(H,10,11) |
Clé InChI |
KUYVNYBNPVSXML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C(=C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


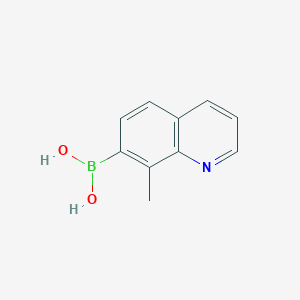
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
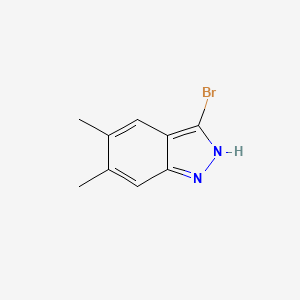
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)

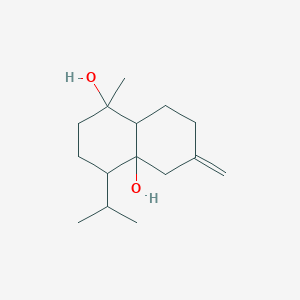
![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)
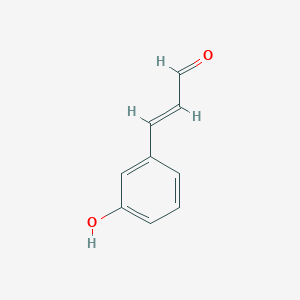
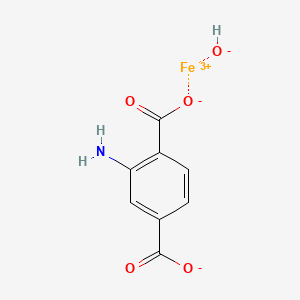
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
